CI-1040

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

CI-1040 wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung eines Benzhydroxamats beinhaltet. Die wichtigsten Schritte umfassen die Reaktion von 2-Chlor-4-iod-anilin mit Cyclopropylmethanol zur Bildung eines Zwischenprodukts, das dann mit 3,4-Difluorbenzoylchlorid zu dem Endprodukt umgesetzt wird . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Ethanol, wobei die Reaktionen bei kontrollierten Temperaturen und Drücken durchgeführt werden, um hohe Ausbeuten und Reinheit zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die Verwendung von automatisierten Reaktoren und Reinigungssystemen, um Konsistenz und Qualität zu gewährleisten. Die Verbindung wird typischerweise in großen Mengen hergestellt und unter spezifischen Bedingungen gelagert, um ihre Stabilität und Wirksamkeit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CI-1040 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um hydroxylierte Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von dehalogenierten Produkten führen.

Substitution: Substitutionsreaktionen können an den halogenierten Positionen auftreten, was zur Bildung verschiedener Analoga führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise bei kontrollierten Temperaturen und Drücken durchgeführt, um Selektivität und Ausbeute zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind hydroxylierte und dehalogenierte Metaboliten sowie verschiedene substituierte Analoga. Diese Produkte werden häufig mit Methoden wie der Hochleistungsflüssigkeitschromatographie (HPLC) und der Massenspektrometrie (MS) analysiert, um ihre Struktur und Reinheit zu bestimmen .

Wissenschaftliche Forschungsanwendungen

CI-1040 is an investigational drug that has been evaluated in clinical trials for the treatment of various cancers . It functions as a mitogen-activated extracellular signal-regulated kinase kinase (MEK) inhibitor . MEK inhibitors block the MEK protein, which is part of a signaling pathway that controls cell growth .

This compound's Mechanism of Action and Biological Effects

This compound is a MEK inhibitor that has demonstrated promising preclinical activity . However, Phase 2 single-agent screening studies revealed insufficient efficacy to support continued development despite Phase 1 data indicating potential clinical activity . In Phase 1 tumor biopsies, target suppression was less than 90% in 8 of 11 tumors tested, leaving MEK's viability as a drug target unconfirmed .

Key characteristics of this compound:

- Potent Inhibition: this compound effectively inhibits cell proliferation in cells with BRAF or RAS mutations but not in those with RET/PTC rearrangement or wild-type alleles .

- Selective Effects: The drug exhibits proapoptotic effects in some cells and cytostatic effects in others . It can down-regulate cyclin D1, re-express thyroid genes in BRAF-mutation-harboring cells, and inhibit transformation in all cells .

- In vivo Efficacy: this compound has demonstrated the ability to inhibit the growth of xenograft tumors in mice derived from KAT10 or C643 cells but not from MRO cells .

- Metabolic Conversion: this compound is metabolized into its acidic form, ATR-002, which appears to be the biologically active entity .

Clinical Applications and Trials

This compound has been assessed in clinical trials for various cancer types . These include:

A multicenter, open-label, phase II study assessed this compound's antitumor activity and safety in patients with advanced colorectal, non-small-cell lung, breast, or pancreatic cancer . Patients received this compound orally at 800 mg twice daily . While generally well-tolerated, the study concluded that this compound did not demonstrate sufficient antitumor activity to warrant further development in the tested tumors .

Synergistic Effects

Combining this compound with other agents can lead to synergistic effects . For example, combining this compound with agents that target retinoic acid receptors (RARs) and retinoid X receptors (RXRs) can result in a synergistic induction of apoptosis in acute myeloid leukemia (AML) and acute promyelocytic leukemia (APL) cells .

This compound as an Anti-Infective Agent

Wirkmechanismus

CI-1040 exerts its effects by selectively inhibiting the MEK1 and MEK2 enzymes, which are key components of the MAPK signaling pathway. This inhibition prevents the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound binds to a hydrophobic pocket adjacent to the ATP binding site of MEK1/2, inducing a conformational change that inactivates the enzymes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

This compound ist einzigartig aufgrund seiner hohen Spezifität für MEK1/2 und seiner Fähigkeit, diese Enzyme nicht-ATP-kompetitiv zu hemmen. Diese Spezifität reduziert die Wahrscheinlichkeit von Off-Target-Effekten und erhöht sein therapeutisches Potenzial .

Biologische Aktivität

CI-1040, also known as PD184352, is a potent inhibitor of the MEK (mitogen-activated protein kinase/extracellular signal-regulated kinase kinase) signaling pathway. This compound was the first MEK inhibitor to undergo clinical evaluation, primarily targeting various cancers and demonstrating significant biological activity across multiple studies.

This compound inhibits the Raf-MEK-ERK signaling cascade, which is crucial for cell proliferation and survival in many cancer types. By blocking this pathway, this compound effectively reduces tumor growth and induces apoptosis in cancer cells.

Key Findings:

- Cell Proliferation Inhibition : CI-1040 has shown a dose-dependent inhibition of neuroblastoma (NB) cell proliferation with IC50 values ranging from 3.8 μM to 9.7 μM across different cell lines .

- Apoptosis Induction : The compound induces apoptosis and disrupts cell cycle progression in cancer cells, particularly in MYCN-amplified neuroblastoma .

- MAPK Pathway Inhibition : CI-1040 effectively inhibits the MAPK pathway, leading to reduced tumor growth in spheroid models of NB .

Anticancer Activity

In clinical trials, this compound demonstrated promising results but faced challenges in efficacy during Phase 2 evaluations. While it was well tolerated at doses up to 800 mg BID, the target suppression was less than optimal in several tumor biopsies, prompting further research into more potent analogs like PD0325901 .

Antiviral Properties

Recent studies have highlighted this compound's antiviral activity against influenza viruses. The compound significantly reduces viral titers in vitro and extends the treatment window compared to standard antiviral therapies like Tamiflu . Notably, it remains effective against resistant strains of influenza and does not sensitize host cells to secondary bacterial infections .

Summary of Biological Activity

| Activity | Observation |

|---|---|

| Cancer Cell Proliferation | IC50 values: SH-SY-5Y (9.7 μM), CHLA-255 (4.6 μM), NGP (4.4 μM) |

| Apoptosis Induction | Induces apoptosis in MYCN-amplified neuroblastoma cells |

| MAPK Inhibition | Inhibits MAPK pathway leading to reduced tumor growth |

| Antiviral Activity | Reduces influenza virus titers; effective against resistant strains |

Phase I and II Trials

This compound was evaluated in a Phase I trial where it showed antitumor activity and was well tolerated at specific dosages. However, subsequent Phase II trials revealed insufficient efficacy to justify further development as a standalone treatment .

Neuroblastoma Treatment

In preclinical studies focusing on neuroblastoma, this compound demonstrated significant inhibition of tumor growth and favorable safety profiles, leading to its consideration for further clinical exploration .

Eigenschaften

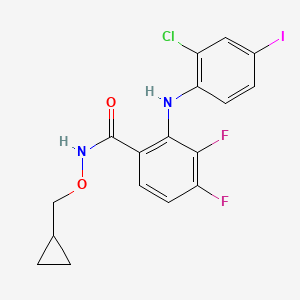

IUPAC Name |

2-(2-chloro-4-iodoanilino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClF2IN2O2/c18-12-7-10(21)3-6-14(12)22-16-11(4-5-13(19)15(16)20)17(24)23-25-8-9-1-2-9/h3-7,9,22H,1-2,8H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMMXOIFOQCCGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CONC(=O)C2=C(C(=C(C=C2)F)F)NC3=C(C=C(C=C3)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClF2IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048945 | |

| Record name | C.I. 1040 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212631-79-3 | |

| Record name | PD 184352 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212631793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CI-1040 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12429 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | C.I. 1040 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CI-1040 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3K9Y00J04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.